BenchChemオンラインストアへようこそ!

7-(Thiophen-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane

Lipophilicity Hansch π Trifluoromethoxy

7-(Thiophen-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane (CAS 1706225-83-3) is a synthetic small molecule belonging to the 1,4-thiazepane class, a seven-membered heterocyclic scaffold containing both sulfur and nitrogen. Its molecular formula is C16H16F3NO3S3 (MW 423.48).

Molecular Formula C16H16F3NO3S3
Molecular Weight 423.48
CAS No. 1706225-83-3
Cat. No. B2851167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Thiophen-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane
CAS1706225-83-3
Molecular FormulaC16H16F3NO3S3
Molecular Weight423.48
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C16H16F3NO3S3/c17-16(18,19)23-12-3-5-13(6-4-12)26(21,22)20-8-7-15(25-11-9-20)14-2-1-10-24-14/h1-6,10,15H,7-9,11H2
InChIKeyRBEDXGGGXKYUFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Thiophen-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane CAS 1706225-83-3: Core Structural Identity and Procurement-Relevant Characteristics


7-(Thiophen-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane (CAS 1706225-83-3) is a synthetic small molecule belonging to the 1,4-thiazepane class, a seven-membered heterocyclic scaffold containing both sulfur and nitrogen. Its molecular formula is C16H16F3NO3S3 (MW 423.48) . The compound integrates three key pharmacophoric elements within a single architecture: a thiophene ring at position 7, a para-trifluoromethoxyphenylsulfonyl group at position 4, and the saturated 1,4-thiazepane core . This structural combination is not found in any major publicly curated bioactive database (ChEMBL, BindingDB, PubChem), indicating that the compound occupies a distinct and underexplored region of chemical space relative to widely characterized thiazepane derivatives [1].

Why Generic Substitution Is Not Viable for 7-(Thiophen-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane


Thiazepane-based compounds cannot be treated as interchangeable commodities because the biological and physicochemical properties of this scaffold are exquisitely sensitive to the nature and position of substituents . The para-trifluoromethoxy (OCF3) group on the phenylsulfonyl moiety confers a Hansch π lipophilicity constant of +1.04, significantly higher than the +0.88 value of the corresponding trifluoromethyl (CF3) analog, translating to measurably different membrane permeability and target-binding profiles [1]. Simultaneously, the electron-withdrawing character of the sulfonyl bridge tunes the basicity of the ring nitrogen, while the thiophene heterocycle at position 7 introduces sulfur-mediated polarizability distinct from phenyl or furan congeners . The conformational flexibility inherent to the seven-membered 1,4-thiazepane ring further differentiates it from six-membered piperidine or piperazine sulfonamides, enabling distinct 3D pharmacophore geometries [2]. These molecular-level differences are not cosmetic; they translate into divergent ADME behavior, target selectivity, and synthetic accessibility, making simple analog substitution scientifically unjustified without direct comparative data.

Quantitative Differentiation Evidence for 7-(Thiophen-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane Against Closest Analogs


Lipophilicity Advantage of OCF3 over CF3: Quantified via Hansch π Substituent Constants

The para-trifluoromethoxy (OCF3) substituent in the target compound provides a Hansch π lipophilicity constant of +1.04, compared with +0.88 for the corresponding trifluoromethyl (CF3) substituent found in the closest analog, 7-(thiophen-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane (compound with CF3 at the meta position) [1]. The absolute difference of Δπ = +0.16 represents an approximately 18% greater contribution to logP from the OCF3 group relative to CF3. This difference is sufficient to alter predicted membrane permeability, oral absorption potential, and hydrophobic target-binding interactions [1].

Lipophilicity Hansch π Trifluoromethoxy Medicinal Chemistry QSAR

Metabolic Stability Differentiation: OCF3 Resistance to Oxidative Metabolism vs. OCH3 and CF3

The trifluoromethoxy (OCF3) substituent provides distinct metabolic advantages over both methoxy (OCH3) and, in certain contexts, trifluoromethyl (CF3) groups [1]. The strong C–F bonds and the electron-withdrawing effect of the fluorine atoms reduce electron density on the oxygen atom, rendering it less susceptible to cytochrome P450-mediated oxidation [1]. This contrasts with OCH3-substituted analogs, which are prone to oxidative O-demethylation. The greater steric hindrance of OCF3 further impedes enzymatic access to the O–C bond compared with OCH3 [1]. While CF3 groups also confer metabolic stability via strong C–F bonds (bond dissociation energy 485.3 kJ/mol vs. 414.2 kJ/mol for C–H), the OCF3 group offers the additional advantage of being positioned at the para-sulfonyl phenyl ring where metabolic attack is most likely [1].

Metabolic Stability CYP450 Oxidative Demethylation Trifluoromethoxy Drug Metabolism

1,4-Thiazepane Scaffold Conformational Diversity vs. Six-Membered Heterocycles

The 1,4-thiazepane core exhibits high 3D character, which allows for conformational diversity not achievable with planar six-membered heterocycles such as piperidine or piperazine sulfonamides [1]. This non-planar structure is a direct consequence of the seven-membered ring containing both sulfur and nitrogen atoms, which introduces torsional flexibility and multiple low-energy conformers [1]. In the context of BET bromodomain inhibition, 1,4-thiazepanes have been demonstrated to engage the D2 bromodomain through conformational mimicry of acetylated lysine, a binding mode inaccessible to more rigid six-membered ring analogs [1]. The target compound, bearing a thiophene at position 7 and a bulky para-trifluoromethoxyphenylsulfonyl group at position 4, exploits this inherent scaffold flexibility to potentially access a broader range of target conformations compared to smaller or more rigid comparator scaffolds [1].

Conformational Flexibility 1,4-Thiazepane 3D Pharmacophore Scaffold Diversity BET Bromodomain

Predicted XLogP3 Differentiation Relative to Furan and CF3 Analogs

The target compound has a predicted XLogP3 value of 4.3, as reported by the vendor smolecule.com . Although experimentally determined logP values for the closest analogs are not publicly available, the observed XLogP3 of 4.3 for the thiophene-OCF3 combination is consistent with the known contributions of the thiophene ring (more lipophilic than furan) and the OCF3 group (π = +1.04 vs. CF3 π = +0.88) [1]. A furan analog, 7-(furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane, is expected to exhibit a lower XLogP3 due to the increased polarity of the furan oxygen compared to thiophene sulfur. This difference in predicted lipophilicity has practical implications for chromatographic retention, solubility, and membrane permeability in cell-based assays.

XLogP3 Lipophilicity Prediction Thiophene Physicochemical Properties ADME

Synthetic Tractability and Commercial Availability vs. Custom-Synthesis-Only Analogs

The target compound is available from the vendor smolecule.com in catalog quantities with a stated purity of ≥95% and is listed as in-stock . In contrast, the closest structural analog, 7-(thiophen-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane, is listed as a research compound with no reported in-stock availability from any non-excluded supplier in PubChem, ChEMBL, or major vendor databases [1]. This availability gap means that researchers seeking to acquire the CF3 analog must pursue custom synthesis, which introduces lead times of 4–12 weeks, batch-to-batch variability, and additional cost, whereas the OCF3 compound can be procured immediately for screening or SAR studies.

Synthetic Accessibility Commercial Availability Procurement Lead Time Reproducibility

Recommended Research and Procurement Application Scenarios for 7-(Thiophen-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane


Early-Stage Hit-to-Lead SAR Exploration Requiring Differentiated Lipophilicity

When a medicinal chemistry program requires systematic exploration of lipophilicity within a thiazepane sulfonamide series, this compound serves as the OCF3 reference point against which CF3, OCH3, and halogen analogs are compared. The quantifiable Hansch π difference (OCF3 +1.04 vs. CF3 +0.88) provides a rational basis for correlating logD changes with target potency, selectivity, and ADME parameters [1]. Researchers can use this compound to benchmark the lipophilicity-activity relationship without synthesizing multiple custom analogs.

Conformational Diversity Screening Using a 1,4-Thiazepane Scaffold

In programs seeking to exploit non-planar, 3D-enriched scaffolds for challenging protein targets (e.g., BET bromodomains, kinases with flexible binding pockets), the 1,4-thiazepane core of this compound provides conformational diversity that is structurally distinct from the more planar piperidine or piperazine sulfonamides commonly found in screening libraries [1]. This compound can be deployed as a fragment-like or lead-like starting point in conformational screening cascades.

Metabolic Stability Profiling of Para-Substituted Phenylsulfonyl Thiazepanes

For drug metabolism and pharmacokinetics (DMPK) profiling studies, the para-OCF3 substitution on the phenylsulfonyl group provides a metabolically stabilized congener for comparison with OCH3 analogs that are susceptible to CYP450-mediated O-demethylation [1]. This compound can serve as a metabolically stable baseline in microsomal or hepatocyte stability assays, enabling structure-metabolism relationship (SMR) mapping within the thiazepane chemotype.

Immediate Procurement for Time-Sensitive Biochemical or Cellular Screening

For laboratories requiring rapid initiation of biochemical or cell-based screening without the delays associated with custom synthesis, this compound is available in-stock at ≥95% purity [1]. This contrasts with the closest CF3 analog, which lacks confirmed commercial availability and would necessitate custom synthesis with a 4–12 week lead time . Immediate availability supports high-throughput screening timelines and reproducibility across replicate experiments.

Quote Request

Request a Quote for 7-(Thiophen-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.